(1S,2R)-1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL
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Overview
Description
(1S,2R)-1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL is an organic compound that belongs to the class of trifluoromethylbenzenes. These compounds are characterized by the presence of a benzene ring substituted with one or more trifluoromethyl groups. The trifluoromethyl group is known for its significant role in pharmaceuticals, agrochemicals, and materials due to its unique chemical properties .
Preparation Methods
The synthesis of (1S,2R)-1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL typically involves several steps, including the introduction of the trifluoromethyl group and the formation of the amino alcohol structure. One common method involves the use of trifluoromethyl phenyl sulfone as a trifluoromethyl radical precursor. This compound can form electron donor-acceptor complexes with arylthiolate anions, which undergo an intramolecular single electron transfer reaction under visible light irradiation . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
(1S,2R)-1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential effects on various biological pathways. In medicine, it is investigated for its potential therapeutic properties, including its role as a precursor for drug development. In industry, it is used in the production of materials with unique properties due to the presence of the trifluoromethyl group .
Mechanism of Action
The mechanism of action of (1S,2R)-1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
(1S,2R)-1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL can be compared with other similar compounds, such as (2R)-1-(dimethylamino)-3-{4-[(6-{[2-fluoro-5-(trifluoromethyl)phenyl]amino}pyrimidin-4-yl)amino]phenoxy}propan-2-OL. Both compounds contain the trifluoromethyl group, which imparts unique chemical properties. this compound is unique due to its specific stereochemistry and the presence of the amino alcohol structure .
Properties
Molecular Formula |
C10H11F4NO |
---|---|
Molecular Weight |
237.19 g/mol |
IUPAC Name |
(1S,2R)-1-amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H11F4NO/c1-5(16)9(15)6-2-3-7(8(11)4-6)10(12,13)14/h2-5,9,16H,15H2,1H3/t5-,9-/m1/s1 |
InChI Key |
WSXZHADEXJJPSR-MLUIRONXSA-N |
Isomeric SMILES |
C[C@H]([C@H](C1=CC(=C(C=C1)C(F)(F)F)F)N)O |
Canonical SMILES |
CC(C(C1=CC(=C(C=C1)C(F)(F)F)F)N)O |
Origin of Product |
United States |
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